DHOG

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

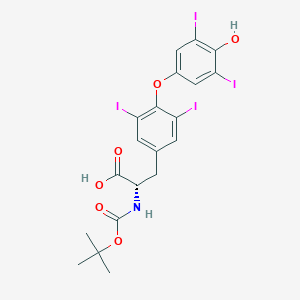

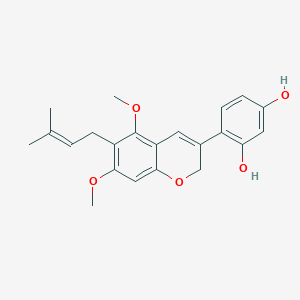

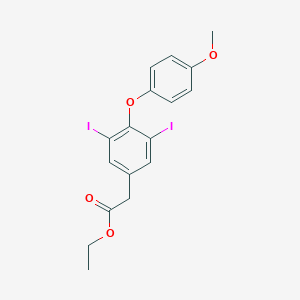

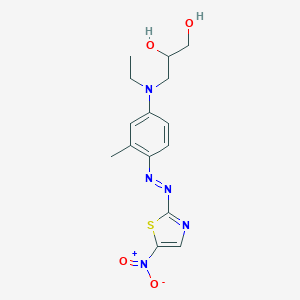

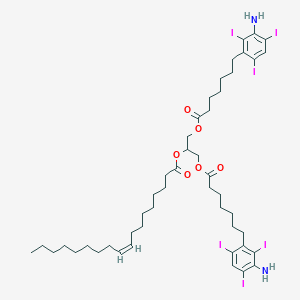

1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of multiple iodine atoms, which contribute to its high molecular weight and distinctive properties.

准备方法

The synthesis of 1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their coupling to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .

化学反应分析

1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing other complex molecules. In biology and medicine, it serves as a contrast agent for imaging techniques like computed tomography (CT) due to its iodine content.

作用机制

The mechanism of action of 1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate involves its interaction with specific molecular targets. The iodine atoms in the compound enhance its ability to absorb X-rays, making it effective as a contrast agent. The compound’s structure allows it to bind to certain receptors or enzymes, influencing biological pathways and processes .

相似化合物的比较

Compared to other similar compounds, 1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate stands out due to its high iodine content and unique structural features. Similar compounds include other iodine-containing contrast agents and molecules with similar functional groups. the specific arrangement of atoms in this compound gives it distinct properties and advantages in certain applications .

属性

IUPAC Name |

1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H68I6N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-29-43(58)61-34(32-59-41(56)27-22-18-16-20-25-35-37(48)30-39(50)46(54)44(35)52)33-60-42(57)28-23-19-17-21-26-36-38(49)31-40(51)47(55)45(36)53/h9-10,30-31,34H,2-8,11-29,32-33,54-55H2,1H3/b10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPURVAFCMUEHIC-KTKRTIGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I)COC(=O)CCCCCCC2=C(C(=C(C=C2I)I)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I)COC(=O)CCCCCCC2=C(C(=C(C=C2I)I)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H68I6N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1518.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161466-45-1 |

Source

|

| Record name | DHOG | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161466451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

A: DHOG is a hepatocyte-selective polyiodinated triglyceride contrast agent designed for use in computed tomography (CT) and micro-CT imaging. [, ] Its mechanism of action relies on passive accumulation within hepatocytes, the primary cells of the liver. [, ] This selectivity stems from this compound's structure, mimicking naturally occurring triglycerides, which are readily taken up by the liver. After intravenous administration, this compound is transported in the bloodstream and taken up by hepatocytes, leading to enhanced contrast in CT images of the liver. [] This allows for improved visualization and assessment of liver structures, including tumors and metastases. [, ]

ANone: While the provided abstracts do not delve into the detailed spectroscopic data of this compound, its molecular formula and weight can be deduced from its chemical name: 1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate.

A: Research indicates that this compound demonstrates good stability and material compatibility for in vivo imaging. [, ] Its primary application lies in preclinical research using mouse models. this compound has been successfully utilized in micro-CT imaging studies to:

- Assess liver and spleen tumor growth and metastasis in mice. [, ]

- Visualize and quantify the volume of normal spleen tissue, spleen tumors, and liver metastases. []

- Detect small liver metastases, as small as 0.3 mm in diameter. []

- Study ectopic pheochromocytoma tumors in the liver. []

A: Studies have demonstrated a direct relationship between this compound's iodine dose and its imaging efficacy in preclinical models. [] Higher iodine doses result in greater liver enhancement, allowing for clearer visualization of liver structures. [] For instance, in a study using rats, peak liver enhancement increased from 78 HU (42% above baseline) at 50 mg I/kg to 195 HU (255% above baseline) at 300 mg I/kg. [] This dose-dependent efficacy highlights the importance of optimizing the iodine concentration for specific imaging applications.

A: Research suggests that while iodine dose is crucial, the specific composition of the this compound-LE (lipid emulsion) formulation does not significantly impact its efficacy. [] This finding suggests that highly concentrated this compound-LE preparations can be used to minimize the administered dose volume without compromising imaging quality. [] This is particularly beneficial for preclinical studies in small animals where injection volumes are a concern.

A: While this compound has proven valuable in preclinical imaging, one identified limitation is its inability to enhance the visualization of tumor tissue itself. [] this compound is preferentially taken up by healthy hepatocytes. Consequently, tumors and metastases appear as hypodense regions against the enhanced background of the liver parenchyma. [] This characteristic, while potentially hindering the precise delineation of tumor margins, ultimately facilitates the detection and assessment of tumor size and distribution within the liver.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。